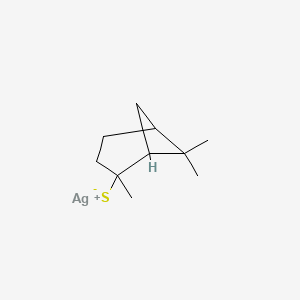
Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver(1+) 2,6,6-trimethylbicyclo(311)heptane-2-thiolate is a chemical compound with the molecular formula C10H18SAg It is a silver salt of a thiolate derived from a bicyclic terpene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate typically involves the reaction of silver nitrate (AgNO3) with 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the thiol group. The general reaction can be represented as follows:
AgNO3+C10H18S→C10H18SAg+HNO3
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides.
Reduction: The silver ion can be reduced to metallic silver.
Substitution: The thiolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of metallic silver.
Substitution: Formation of alkylated thiolates.
科学研究应用
Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in developing silver-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as conductive inks and coatings.
作用机制
The mechanism of action of Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of protein function and microbial cell death. The compound may also generate reactive oxygen species (ROS) that contribute to its antimicrobial activity.
相似化合物的比较
Similar Compounds
- Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate
- (Trifluoromethylthio) silver (I)
Uniqueness
Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate is unique due to its specific bicyclic structure and the position of the thiolate group. This structural uniqueness can influence its reactivity and applications compared to other silver thiolate compounds.
属性
CAS 编号 |
100335-19-1 |
|---|---|
分子式 |
C10H17AgS |
分子量 |
277.174 |
IUPAC 名称 |
silver;4,6,6-trimethylbicyclo[3.1.1]heptane-4-thiolate |
InChI |
InChI=1S/C10H18S.Ag/c1-9(2)7-4-5-10(3,11)8(9)6-7;/h7-8,11H,4-6H2,1-3H3;/q;+1/p-1 |
InChI 键 |
LEDXWCVTTAIPGU-UHFFFAOYSA-M |
SMILES |
CC1(C2CCC(C1C2)(C)[S-])C.[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















